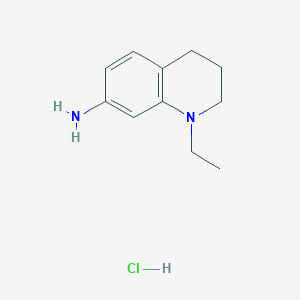

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride

Description

Structural Overview of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride

The molecular architecture of this compound is defined by its molecular formula C₁₁H₁₆N₂·HCl, which represents a sophisticated arrangement of carbon, hydrogen, and nitrogen atoms within a heterocyclic framework. The compound features a tetrahydroquinoline core structure, where the quinoline ring system has been partially reduced to eliminate the aromatic character of the pyridine ring while maintaining the benzene ring intact. This structural modification results in a saturated six-membered nitrogen-containing ring fused to a benzene ring, creating a bicyclic system that serves as the fundamental scaffold for numerous bioactive compounds.

The ethyl group attached to the nitrogen atom at position 1 of the tetrahydroquinoline system represents a crucial structural feature that influences both the compound's chemical reactivity and biological activity. This N-ethyl substitution pattern is particularly significant because it affects the basicity of the nitrogen atom and the overall lipophilicity of the molecule. The amino group positioned at the 7-position of the tetrahydroquinoline ring system introduces additional functionality that enables various chemical transformations and potential interactions with biological targets.

The hydrochloride salt formation is achieved through the interaction of the basic nitrogen centers with hydrochloric acid, resulting in a crystalline solid that exhibits enhanced water solubility compared to the free base form. This salt formation is particularly important for pharmaceutical applications, as it improves the compound's stability, bioavailability, and ease of handling in both research and potential therapeutic contexts.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂·HCl | Defines atomic composition and salt structure |

| Molecular Weight | Approximately 215.69 g/mol | Influences pharmacokinetic properties |

| Ring System | Tetrahydroquinoline core | Provides structural rigidity and biological activity |

| Substitution Pattern | N-ethyl and 7-amino | Determines chemical reactivity and selectivity |

The three-dimensional conformation of this compound plays a critical role in determining its chemical and biological properties. The tetrahydroquinoline ring system adopts a chair conformation for the saturated six-membered ring, while the benzene ring maintains its planar geometry. This conformational arrangement creates specific spatial relationships between functional groups that are essential for molecular recognition and binding to biological targets.

Historical Context in Tetrahydroquinoline Chemistry

The historical development of tetrahydroquinoline chemistry traces its origins to the early discoveries in quinoline research, beginning with the isolation of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol" meaning "white oil" in Greek. This foundational discovery established the quinoline ring system as a significant heterocyclic scaffold, laying the groundwork for subsequent investigations into its reduced derivatives, including tetrahydroquinolines.

The evolution of tetrahydroquinoline chemistry gained momentum in the mid-19th century when French chemist Charles Gerhardt obtained related compounds through the dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. These early synthetic efforts revealed the structural relationships between quinoline alkaloids and their reduced counterparts, establishing tetrahydroquinolines as important intermediates in alkaloid chemistry and synthesis.

The systematic study of 1,2,3,4-tetrahydroquinolines emerged as a distinct field of research due to their recognition as core structures in numerous biologically active natural products and pharmacologically relevant therapeutic agents. The significance of these scaffolds in medicinal chemistry has driven continuous development of synthetic methodologies and structure-activity relationship studies, making tetrahydroquinoline derivatives an active area of drug discovery research.

Throughout the 20th century, researchers recognized that tetrahydroquinolines serve as versatile molecular frameworks capable of accommodating diverse substitution patterns while maintaining biological activity. This recognition led to extensive investigations into their synthesis, with particular emphasis on developing efficient methods for preparing substituted derivatives. The development of catalytic hydrogenation techniques provided reliable access to tetrahydroquinolines from their quinoline precursors, while more sophisticated synthetic approaches enabled the preparation of specifically substituted analogs.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1834 | Quinoline isolation by Runge | Established quinoline as important heterocycle |

| 1842 | Gerhardt's alkaloid degradation studies | Revealed structural relationships in alkaloids |

| Early 1900s | Systematic tetrahydroquinoline synthesis | Enabled preparation of diverse derivatives |

| Mid-1900s | Recognition of biological significance | Drove medicinal chemistry applications |

| Late 1900s-Present | Advanced synthetic methodologies | Enhanced access to complex structures |

The contemporary understanding of tetrahydroquinoline chemistry has been shaped by the recognition that these compounds represent privileged structures in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity and selectivity. This concept has driven the development of focused libraries of tetrahydroquinoline derivatives for screening against various disease targets, leading to the identification of numerous bioactive compounds and potential therapeutic agents.

Position Within Heterocyclic Chemistry Taxonomy

This compound occupies a specific position within the extensive taxonomy of heterocyclic compounds, classified primarily as a nitrogen-containing bicyclic heterocycle belonging to the quinoline family. Within the broader context of heterocyclic chemistry, this compound represents a semi-saturated derivative of quinoline, where selective reduction of the pyridine ring has been achieved while preserving the aromatic benzene ring system.

The compound falls under the classification of alkaloids, specifically as a quinoline derivative, which positions it within one of the most important families of nitrogen-containing natural products and synthetic pharmaceuticals. Quinoline and its derivatives are recognized for their extensive pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, establishing them as privileged structures in medicinal chemistry.

From a structural chemistry perspective, this compound belongs to the category of substituted tetrahydroquinolines, which are characterized by the presence of additional functional groups that modify the parent tetrahydroquinoline structure. The N-ethyl substitution places it within the subset of N-alkylated derivatives, while the 7-amino substituent classifies it among aminotetrahydroquinolines, each of which represents distinct chemical and biological properties.

The heterocyclic chemistry taxonomy also recognizes tetrahydroquinolines as members of the broader family of partially saturated heterocycles, distinguishing them from both fully aromatic quinolines and completely saturated decahydroquinolines. This classification is significant because the degree of saturation in heterocyclic systems directly influences their chemical reactivity, conformational flexibility, and biological activity profiles.

| Taxonomic Level | Classification | Defining Characteristics |

|---|---|---|

| Major Class | Nitrogen Heterocycles | Contains nitrogen atoms in ring system |

| Subclass | Bicyclic Compounds | Two fused ring systems |

| Family | Quinoline Derivatives | Based on quinoline structural framework |

| Subfamily | Tetrahydroquinolines | Partially saturated quinoline ring |

| Specific Type | N-Alkyl-aminotetrahydroquinolines | N-ethyl and amino substitutions |

Within the context of synthetic organic chemistry, tetrahydroquinolines are classified as products of heterocyclic ring reduction, typically prepared through catalytic hydrogenation of quinoline derivatives or through alternative synthetic routes involving cyclization reactions. The compound's position in this taxonomy reflects its dual nature as both a synthetic target and a synthetic intermediate, capable of undergoing further chemical transformations to access more complex molecular architectures.

The biological classification of this compound places it within the category of bioactive heterocycles, a designation that reflects the compound's potential for interaction with biological systems. This classification is supported by the extensive documentation of biological activities associated with tetrahydroquinoline derivatives, including their roles as enzyme inhibitors, receptor ligands, and pharmacologically active agents.

Properties

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13;/h5-6,8H,2-4,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBYAWRLHNAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Quinoline Derivatives

The synthesis often starts with 7-nitroquinoline or related quinoline derivatives. The nitro group is reduced to an amine, yielding 7-aminoquinoline. This reduction is typically performed via catalytic hydrogenation:

- Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere effectively reduces the nitro group to an amine.

- Alternative Reducing Agents : Chemical reductants like iron powder or tin chloride may also be used, but catalytic hydrogenation provides cleaner reaction profiles and easier purification.

This step yields the key intermediate 7-aminoquinoline, which is crucial for further functionalization.

Alkylation of the Nitrogen Atom

The next step involves the alkylation of the tetrahydroquinoline nitrogen to introduce the ethyl substituent. This is typically achieved by:

- Alkylation with Ethyl Halides : Reaction of 1,2,3,4-tetrahydroquinoline or 7-amino derivative with ethyl iodide or ethyl bromide in the presence of a base.

- Base Catalysts : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed to deprotonate the nitrogen, facilitating nucleophilic substitution.

- Solvent and Temperature : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common solvents, with reaction temperatures typically ranging from room temperature to 50 °C.

This alkylation yields N-ethyl-1,2,3,4-tetrahydroquinoline derivatives, which are then further functionalized.

Introduction of the 7-Amino Group

In some synthetic routes, the amine group at the 7-position is introduced by:

- Amination of Halogenated Intermediates : Halogenated tetrahydroquinoline derivatives undergo nucleophilic substitution with ammonia or primary amines to install the 7-amine.

- Hydrogenation of Nitro Groups : As above, nitro groups at the 7-position are reduced to amines post-alkylation.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), which improves:

The hydrochloride salt form is preferred for biological and pharmacological applications.

Industrial Production Considerations

Industrial synthesis generally mirrors the laboratory methods but emphasizes:

- Large-scale reactors and continuous flow systems for efficient production.

- Optimization of reaction parameters (temperature, solvent, base concentration) to maximize yield and purity.

- Purification techniques such as crystallization and chromatography to ensure batch consistency.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Notes |

|---|---|---|---|

| Reduction | Catalytic hydrogenation, Pd/C, H2 atmosphere | 7-nitroquinoline | High selectivity, clean reduction |

| Alkylation | Nucleophilic substitution with ethyl halides | Ethyl iodide/bromide, NaH/t-BuOK | DMF or DMSO solvent, 25–50 °C |

| Amination (if required) | Nucleophilic substitution or hydrogenation | Ammonia or primary amines | Introduces 7-amine group |

| Hydrochloride salt formation | Treatment with HCl | Hydrochloric acid | Enhances solubility and stability |

Detailed Research Findings

- Reaction Yields : Alkylation reactions typically yield 60–85% of N-ethylated products, depending on reaction time and temperature.

- Purification : Silica gel chromatography and recrystallization from solvents like methanol or ethyl acetate are effective for isolating pure hydrochloride salt.

- Reaction Times : Alkylation reactions require approximately 8 hours at 50 °C for completion.

- Base Selection : Sodium hydride provides stronger deprotonation but requires careful handling; potassium tert-butoxide offers milder conditions with good yields.

Chemical Reaction Analysis

- The key synthetic transformations include nucleophilic substitution (alkylation) and catalytic hydrogenation (reduction).

- The amine functionality at the 7-position is stable under alkylation conditions but requires protection or careful control if other sensitive groups are present.

- The hydrochloride salt formation is a straightforward acid-base reaction, essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the quinoline ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides such as ethyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully hydrogenated quinoline rings.

Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has the molecular formula and features a tetrahydroquinoline structure. The unique properties of this compound stem from the presence of the ethyl group and the amine functional group, which influence its biological activity and interactions with various targets.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects. It is particularly noted for:

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer metabolism. For instance, studies have shown that it can significantly inhibit the activity of enzymes like acetylcholinesterase (AChE), which is relevant in cancer biology due to its role in cell signaling pathways .

- Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as Alzheimer's disease. The compound may enhance receptor activity, indicating a role in modulating neurological functions.

Chemical Probes

The compound serves as a valuable chemical probe in biological research. It aids in studying protein interactions and cellular processes by:

- Modulating Protein Activity : It can bind to specific protein targets with varying affinities, affecting their functions. For example:

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Acetylcholinesterase | 50 nM | Inhibition |

| Neurotransmitter Receptor | 100 nM | Agonistic effect |

| Protein Kinase | 75 nM | Antagonistic effect |

This data indicates its utility in exploring therapeutic pathways and developing new drugs.

Dyeing Applications

Recent innovations have explored the use of this compound in dyeing applications. The compound's cationic nature allows it to effectively dye keratin fibers such as hair. This application is particularly relevant in the cosmetic industry where persistent and low-selectivity dyes are desirable .

Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on AChE. The results demonstrated significant inhibition at low concentrations (Ki = 50 nM), suggesting its potential as an anticancer agent targeting metabolic pathways critical for tumor growth .

Study 2: Receptor Interaction

Another study focused on its interaction with neurotransmitter receptors. The findings revealed that the compound could enhance receptor activity significantly (Ki = 100 nM), indicating potential applications in treating neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

NETQ belongs to the tetrahydroquinolinamine class, which includes compounds with varying substituents on the nitrogen atom or the tetrahydroquinoline ring. Key analogs include:

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Hydrochloride

- Structure : Differs from NETQ by replacing the ethyl group with a methyl group on the nitrogen atom.

- Molecular Formula : C₁₀H₁₅ClN₂ (vs. C₁₁H₁₇ClN₂ for NETQ).

- Applications : Marketed as a pharmaceutical intermediate, with pricing tiers ranging from €222 for 250 mg to €1,179 for 5 g .

- Key Distinction: The shorter alkyl chain (methyl vs.

7-Quinolinamine, 2-Ethyl-1,2,3,4-tetrahydro-2-methyl

- Structure: Features both ethyl and methyl substituents on the tetrahydroquinoline ring (CAS 201654-28-6).

- Key Distinction : The additional methyl group at the 2-position introduces steric hindrance, which could impact conformational flexibility or interaction with biological targets .

HE (Höchst 33342 Analog)

- Structure : A fluorescent dye analog used in DNA staining. NETQ is described as a structural analog of HE, suggesting shared utility in fluorescence-based assays .

- Key Distinction : HE lacks the ethyl substitution on the nitrogen, which may influence its partitioning into lipid membranes or DNA intercalation efficiency.

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethyl group in NETQ may enhance membrane permeability compared to the methyl analog, favoring CNS-targeted applications.

- Crystal Packing : Analogous compounds like (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride () highlight the role of substituents in solid-state properties, suggesting NETQ’s ethyl group could influence crystallinity or stability.

Biological Activity

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The synthesis of this compound typically involves the reduction of quinoline derivatives followed by alkylation. A common synthetic route includes:

- Reduction of 7-nitroquinoline to 7-aminoquinoline.

- Catalytic hydrogenation to form 1,2,3,4-tetrahydro-7-quinolinamine.

- Ethylation of the amine group using ethyl iodide under basic conditions to yield the desired compound.

This process can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For example:

- The compound demonstrated moderate to good inhibition against Staphylococcus aureus and other gram-negative bacteria .

- The presence of pharmacologically active groups at specific positions on the quinoline structure enhances its antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties across several cancer cell lines:

- In studies involving human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines, this compound exhibited notable cytotoxicity. The IC50 values ranged significantly depending on the cell line:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. It may modulate neurotransmitter receptors in the brain or inhibit enzymes critical for cellular processes . The ability to act on multiple targets makes it a candidate for further therapeutic exploration in both infectious diseases and cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Varies by target |

| N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride | Similar structure with methyl substitution | Moderate activity | Higher than ethyl derivative |

| 1,2,3,4-Tetrahydroquinoline | Lacks ethylamine substitution | Limited activity | Not specified |

This table highlights how this compound is distinct from its analogs due to its specific ethyl substitution which may enhance its biological activities.

Case Studies and Research Findings

Several studies have underscored the potential of this compound in clinical applications:

- Antimalarial Activity : Some derivatives have shown promising results against malaria parasites by inhibiting essential proteases involved in parasite lifecycle .

- Neuroprotective Effects : Investigations into neurological applications suggest that this compound may protect neuronal cells from oxidative stress .

Q & A

Basic Questions

Q. What are the established synthetic routes for n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclization of enamine intermediates or substitution reactions. For example, reacting 3-chloroaniline with ethyl formylacetate forms an enamine that cyclizes under heat to yield 7-chloro-4-hydroxyquinoline, which is then treated with phosphorus oxychloride to introduce chlorine substituents . Alternatively, regioselective nucleophilic substitution in tetrahydroquinoline derivatives using carbazolyldiamines in THF can be employed . Key conditions include reflux in methanol/water, use of triethylamine as a base, and phosphorus oxychloride for chlorination .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for confirming the tetrahydroquinoline scaffold and ethylamine substituent. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (CHClN; 212.719 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>98%) . X-ray crystallography, as applied to structurally similar tetrahydroquinoline derivatives, resolves solid-state conformation .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : As a hydrochloride salt, it is soluble in polar solvents like water, methanol, and acetonitrile. Insolubility in non-polar solvents (e.g., hexane) necessitates solvent optimization during synthesis. For instance, acetonitrile is used in nucleophilic substitution reactions , while methanol/water mixtures facilitate cyclization steps .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalysts. For example, THF promotes nucleophilic substitution at specific phosphazene positions . Computational modeling (DFT) can predict reactive sites on the quinoline ring. Experimental validation via LC-MS monitoring of intermediates is advised to adjust reaction kinetics .

Q. How should discrepancies in reported biological activities of this compound be addressed in preclinical studies?

- Methodological Answer : Contradictions in biological data (e.g., varying IC values) may arise from differences in purity, assay protocols, or cell models. Standardize testing using reference standards (e.g., ≥98% purity by HPLC ), and validate results across multiple cell lines (e.g., HEK293 vs. Caco-2). Cross-reference pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) to contextualize efficacy .

Q. What in vitro models are appropriate for evaluating the compound's pharmacokinetic parameters?

- Methodological Answer : Use Caco-2 monolayers to assess intestinal permeability and PAMPA assays for passive diffusion. Liver microsomes or hepatocytes quantify metabolic stability (CYP450-mediated oxidation). For neuroactivity studies, primary neuronal cultures or SH-SY5Y cells are suitable, as the compound has been used in assays involving fluorescent dyes like HE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.